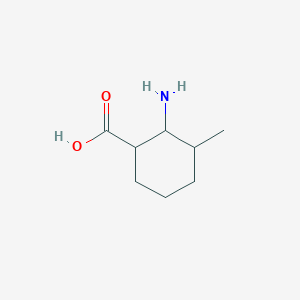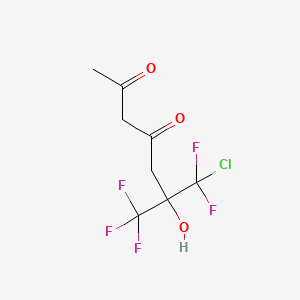
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol is a synthetic organic compound with the molecular formula C8H8ClF5O3
Preparation Methods
The synthesis of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by the introduction of hydroxyl and carbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol include:
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione: Shares similar halogenation patterns and functional groups.
7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-(trifluoromethyl)-2-hepten-4-one:
Properties
CAS No. |
101517-11-7 |
|---|---|
Molecular Formula |
C8H8ClF5O3 |
Molecular Weight |
282.59 g/mol |
IUPAC Name |
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione |
InChI |
InChI=1S/C8H8ClF5O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3 |
InChI Key |
RPPNTTQJCLRAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


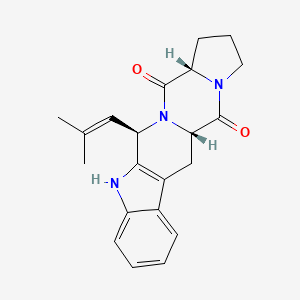

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

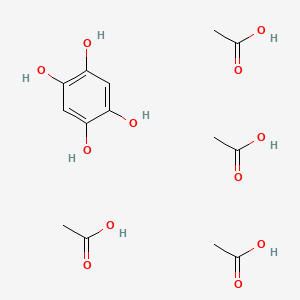
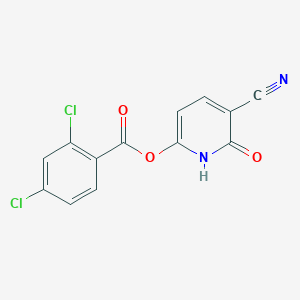
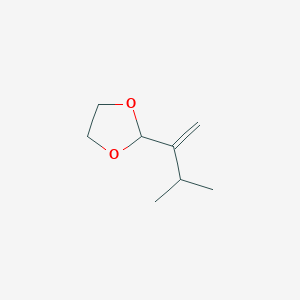
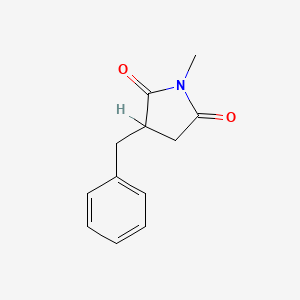
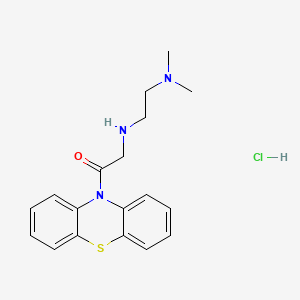
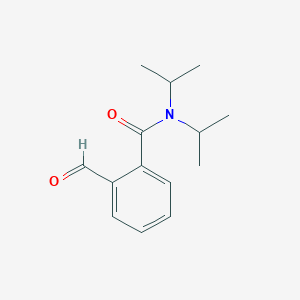
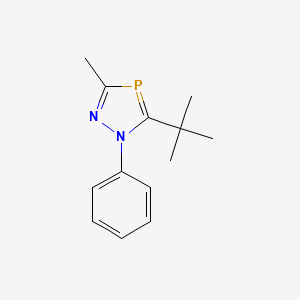

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
